2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of substituted benzaldehydes with thiazolotriazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), making it a candidate for the development of drugs for neurodegenerative diseases.
Material Science: Its unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 6-Methyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of 2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
617694-39-0 |
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Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-4-8-25-13-7-6-12(9-14(13)24-5-2)10-15-17(23)21-18(26-15)19-16(22)11(3)20-21/h6-7,9-10H,4-5,8H2,1-3H3/b15-10- |
InChI Key |
BDZVPITYSSWANF-GDNBJRDFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
Origin of Product |
United States |
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